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Compound of Interest

Benzoic acid, 4-methyl-, 2-
Compound Name:

oxopropyl ester
CAS No.: 101395-48-6
Cat. No.: B14076954

Get Quote

\ J

Technical Guide for Chemical Structure Analysis

Executive Summary & Structural Identity[1]

This guide provides an in-depth technical analysis of Benzoic acid, 4-methyl-, 2-oxopropyl
ester, commonly referred to as Acetonyl 4-methylbenzoate or Acetonyl p-toluate.

This molecule represents a strategic functionalization of p-toluic acid. The 2-oxopropyl
(acetonyl) moiety is a specialized ester group often employed in organic synthesis as a
carboxyl-protecting group or in medicinal chemistry as a prodrug moiety to enhance lipophilicity
and metabolic lability.

Chemical Identity Table
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Property Specification

IUPAC Name 2-Oxopropyl 4-methylbenzoate

Acetonyl p-toluate; Benzoic acid, 4-methyl-, 2-
Common Synonyms
oxopropy! ester

Molecular Formula C11H1203

Molecular Weight 192.21 g/mol

SMILES CC1=CC=C(C=C1)C(=0)OCC(=0)C

Key Functional Groups Aromatic Ring, Ester (-COO-), Ketone (C=0)

Synthetic Pathway: The Origin of Structure

Understanding the synthesis is critical for analysts to predict potential impurities (e.g.,
unreacted chloroacetone, p-toluic acid, or dimerization byproducts). The most robust route
involves the nucleophilic substitution of p-toluic acid with chloroacetone under basic conditions.

Synthesis Workflow (DOT Visualization)
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Figure 1: Nucleophilic substitution pathway for the synthesis of Acetonyl 4-methylbenzoate.

Protocol Causality

o Solvent Choice (DMF/Acetone): Polar aprotic solvents are selected to solvate the cation (K+)
while leaving the carboxylate anion "naked" and highly nucleophilic for the SN2 attack.
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o Base Selection (K2COs): A mild inorganic base is sufficient to deprotonate the carboxylic acid
(pKa ~4.2) without inducing aldol condensation of the chloroacetone.

Spectroscopic Characterization

This section details the theoretical and empirical spectral signatures required to validate the

structure.

Nuclear Magnetic Resonance (NMR) Analysis

The NMR spectrum is the definitive tool for structural confirmation. The molecule possesses
distinct "spin systems" that must be identified.

'H-NMR (Proton) Assignment (400 MHz, CDCls)
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13C-NMR (Carbon) Assignment

o Carbonyls: Two distinct peaks in the low field.

o ~202 ppm: Ketone Carbonyl (C=0).

o ~166 ppm: Ester Carbonyl (-COO-).

e Aromatic Region (120-145 ppm): Four signals corresponding to the ipso (C-COO), para (C-
Me), ortho, and meta carbons.
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 Aliphatic:
o ~69 ppm: Methylene (-O-CHz-).
o ~26 ppm: Ketone Methyl.

o ~21 ppm: Aromatic Methyl.

Vibrational Spectroscopy (FT-IR)

The IR spectrum will show a "dual carbonyl" signature, which is a critical purity indicator.

1725 cm~1 (Strong): Ester C=0 stretch.

1710-1715 cm~1 (Strong): Ketone C=0 stretch (may appear as a shoulder or split peak
depending on resolution).

1270 cm~1: C-O-C asymmetric stretching (Ester).

2900-3000 cm~1: C-H stretching (Aliphatic and Aromatic).

Mass Spectrometry & Fragmentation Logic

Mass spectrometry (EI-MS) provides molecular weight confirmation and structural connectivity
data. The fragmentation pattern is driven by the stability of the Tropylium ion and the lability of
the acetonyl ester bond.

Fragmentation Pathway (DOT Visualization)
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Figure 2: Proposed EI-MS fragmentation pathway showing the characteristic tropylium series.

Interpretation

¢ m/z 192: Molecular ion (often weak in esters).

* m/z 119 (Base Peak Candidate): The p-toluoyl cation is highly stable.
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e m/z 91: The tropylium ion is diagnostic for benzyl/toluene derivatives.
e m/z 43: Acetyl cation (CH3sCO™) from the acetonyl tail.

Analytical Method Development (HPLC)

For quantitative analysis and stability tracking, a Reverse-Phase HPLC method is
recommended.

Protocol: RP-HPLC Conditions

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 pum.
» Mobile Phase A: 0.1% Formic Acid in Water.

» Mobile Phase B: Acetonitrile.

» Gradient: 40% B to 90% B over 10 minutes.

o Detection: UV at 254 nm (Aromatic Tt-1t* transition).

e Flow Rate: 1.0 mL/min.

Self-Validating Check: The retention time (RT) of Acetonyl 4-methylbenzoate should be longer
than p-toluic acid (hydrolysis product) but shorter than simple alkyl esters (like butyl p-toluate)
due to the polarity of the ketone group.

Stability & Reactivity Profile
Understanding the stability of the acetonyl ester is crucial for handling and storage.

o Hydrolysis Sensitivity: Acetonyl esters are "activated" esters. They hydrolyze faster than
simple methyl/ethyl esters, especially in basic media (pH > 8).

e Prodrug Mechanism: In biological systems, nonspecific esterases will cleave the ester bond,
releasing p-toluic acid and hydroxyacetone.

o Storage: Must be stored under anhydrous conditions. Presence of moisture and trace
acid/base will lead to gradual degradation to p-toluic acid (White solid precipitate).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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